molecular formula C14H24N2O3S B13771407 1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]- CAS No. 64919-33-1

1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-

Cat. No.: B13771407
CAS No.: 64919-33-1
M. Wt: 300.42 g/mol
InChI Key: HZRWZAHROYMMFW-UHFFFAOYSA-N
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Description

1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a butanesulfonic acid moiety and an amino-substituted aromatic ring. It is known for its stability and reactivity, making it a valuable compound in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of butanesulfonic acid with an appropriate aromatic amine under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine-substituted butanes.

Scientific Research Applications

1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutane-1-sulfonic acid: Similar in structure but lacks the aromatic substitution.

    4-Amino-1-butanesulfonic acid: Another related compound with similar functional groups.

Uniqueness

1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

64919-33-1

Molecular Formula

C14H24N2O3S

Molecular Weight

300.42 g/mol

IUPAC Name

4-(4-amino-3-methyl-N-propan-2-ylanilino)butane-1-sulfonic acid

InChI

InChI=1S/C14H24N2O3S/c1-11(2)16(8-4-5-9-20(17,18)19)13-6-7-14(15)12(3)10-13/h6-7,10-11H,4-5,8-9,15H2,1-3H3,(H,17,18,19)

InChI Key

HZRWZAHROYMMFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCCCS(=O)(=O)O)C(C)C)N

Origin of Product

United States

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